molecular formula C14H7D5O2 B1164967 Benzyl benzoate-d5

Benzyl benzoate-d5

Cat. No.: B1164967
M. Wt: 217.28
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Description

Chemical Identity and Isotopic Labeling

Benzyl benzoate-d5 (C$${14}$$H$${7}$$D$${5}$$O$${2}$$) is a deuterated analogue of benzyl benzoate, where five hydrogen atoms on the benzene ring of the benzyl group are replaced by deuterium (). This isotopic substitution results in a molecular weight of 217.28 g/mol, compared to 212.24 g/mol for the non-deuterated form. The compound is systematically named phenyl-D5-methyl benzoate , reflecting the positions of deuterium atoms on the aromatic ring.

Deuterium labeling serves to enhance metabolic stability through the kinetic isotope effect, which reduces the rate of enzymatic cleavage of C–D bonds compared to C–H bonds. This property makes this compound valuable in mass spectrometry and nuclear magnetic resonance (NMR) studies, where it acts as an internal standard for quantifying metabolic pathways or reaction mechanisms. For instance, its use in oxidation studies over palladium nanoparticles enabled precise tracking of intermediates.

Table 1: Key Identifiers of this compound

Property Value
Molecular Formula C$${14}$$H$${7}$$D$${5}$$O$${2}$$
Molecular Weight 217.28 g/mol
CAS Number 347840-01-1
Isotopic Purity ≥98 atom% D
SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])[2H])COC(=O)C2=CC=CC=C2)[2H]

Structural Characteristics and Molecular Formula

This compound retains the core structure of its non-deuterated counterpart, consisting of a benzyl group linked via an ester bond to a benzoate moiety. The deuterium atoms are exclusively located on the ortho, meta, and para positions of the benzyl ring, as confirmed by $$^2$$H NMR spectroscopy. This substitution minimally alters the compound’s electronic configuration but significantly impacts its vibrational modes and bond dissociation energies.

The molecular formula C$${14}$$H$${7}$$D$${5}$$O$${2}$$ distinguishes it from benzyl benzoate (C$${14}$$H$${12}$$O$$_{2}$$) by a mass difference of 5 atomic mass units. Physicochemical properties such as density (1.116–1.121 g/mL) and refractive index (1.568–1.571) remain nearly identical to the non-deuterated form due to the isotopic substitution’s subtle effects. However, deuterium incorporation slightly elevates the melting point (18–21°C) compared to the parent compound (18.8°C).

Structural Features :

  • Ester Functional Group : Facilitates hydrolysis under acidic or basic conditions, yielding benzyl alcohol-d5 and benzoic acid.
  • Aromatic Systems : Two benzene rings contribute to hydrophobic interactions in lipid-based formulations.
  • Deuterium Placement : Positions 2, 3, 4, 5, and 6 on the benzyl ring, confirmed by isotopic labeling studies.

Historical Context and Development of Deuterated Analogues

The development of deuterated pharmaceuticals began in the 1970s with patents claiming improved pharmacokinetics for antimicrobial agents and anesthetics. Early applications focused on metabolic tracer studies, leveraging deuterium’s stability to monitor drug pathways without radioactive labels. This compound emerged as part of this broader trend, particularly in dermatological research, where its parent compound had established efficacy against scabies.

A pivotal shift occurred in the 2000s with the adoption of the FDA’s 505(b)(2) regulatory pathway, which expedites approval of deuterated drugs by relying on prior data from non-deuterated versions. This framework supported the 2017 approval of deutetrabenazine , the first deuterated drug, validating the clinical potential of isotopic labeling.

Table 2: Milestones in Deuterated Drug Development

Year Milestone Significance
1970s First patents for deuterated antimicrobials Established deuterium’s role in metabolic stability
2008 FDA approves tetrabenazine Highlighted VMAT2 inhibition as a therapeutic target
2017 Approval of deutetrabenazine Demonstrated clinical viability of deuteration

This compound exemplifies the intersection of isotopic chemistry and pharmaceutical innovation. Its synthesis typically involves transesterification of sodium benzoate-d5 with benzyl alcohol-d5, optimized for industrial scalability. Recent advancements in catalytic deuteration, such as hydrogen-deuterium exchange using ruthenium catalysts, have further streamlined production.

In research, this compound has been instrumental in optimizing microemulsion formulations for transdermal delivery, achieving a threefold increase in skin permeation compared to non-deuterated analogs. These advancements underscore the compound’s role in bridging isotopic labeling techniques with therapeutic applications.

Properties

Molecular Formula

C14H7D5O2

Molecular Weight

217.28

Purity

95% min.

Synonyms

Benzyl benzoate-d5

Origin of Product

United States

Scientific Research Applications

Chemical Research and Analysis

Isotopic Labeling
Benzyl benzoate-d5 serves as a valuable tool in chemical research due to its deuterated nature. The presence of deuterium allows for improved detection and quantification in mass spectrometry, making it useful for studying reaction mechanisms and metabolic pathways.

Case Study: Reaction Mechanisms
In a study exploring the oxidation of benzyl alcohol over palladium nanoparticles, this compound was utilized to trace the reaction intermediates. The isotopic labeling helped elucidate the pathways and activation energies involved in the oxidation process, providing insights into the selectivity of the reaction .

Pharmaceutical Applications

Topical Treatments
Benzyl benzoate is widely recognized for its efficacy in treating scabies and lice infestations. The deuterated variant, this compound, can be used in formulations to study pharmacokinetics and enhance drug delivery systems.

Case Study: Microemulsion Formulation
Research has demonstrated that this compound can be incorporated into lipid-based microemulsions to improve skin permeation and retention. In a study comparing traditional formulations with those containing this compound, the latter showed significantly enhanced dermal bioavailability without causing irritation . The optimized formulation exhibited a threefold increase in drug permeation compared to conventional products.

Cosmetic Industry

Fragrance Ingredient
this compound is also employed as a fragrance ingredient in cosmetic products. Its deuterated form helps in tracking the absorption and metabolism of fragrances in dermatological studies.

Safety Evaluations
The safety profile of this compound has been evaluated in various formulations. Studies indicate that while it is an effective agent against pests like scabies mites, its application can lead to skin irritation in some cases. Therefore, research continues to optimize formulations that maximize efficacy while minimizing adverse effects .

Environmental Studies

Biodegradation Studies
The use of this compound in environmental research allows scientists to trace the degradation pathways of this compound in various ecosystems. Its isotopic labeling aids in understanding how it interacts with microbial communities and its overall environmental impact.

Data Summary Table

Application AreaSpecific UseFindings/Insights
Chemical ResearchReaction MechanismsImproved detection of intermediates using mass spectrometry
PharmaceuticalTopical TreatmentsEnhanced dermal bioavailability with microemulsion formulations
Cosmetic IndustryFragrance IngredientEvaluated safety profiles; potential for irritation
Environmental StudiesBiodegradation StudiesTracing degradation pathways using isotopic labeling

Chemical Reactions Analysis

Oxidation Reactions

Benzyl benzoate-d5 undergoes catalytic oxidation to form intermediates such as benzaldehyde and benzoic acid. Key findings include:

  • Pd-Catalyzed Oxidation : In the presence of Pd nanoparticles and O₂, this compound oxidizes to yield benzaldehyde-d5 and benzoic acid as primary products . This reaction proceeds via hydrogen abstraction from the CH₂ group, followed by O₂ addition and HO₂ elimination .

  • AuAg/TiO₂ Catalysts : Under solvent-free conditions, AuAg/TiO₂ catalysts calcined at 623 K achieve up to 85% yield of sodium benzoate from benzyl alcohol derivatives, suggesting similar efficiency for this compound .

Table 1: Oxidation Products and Catalysts

CatalystPrimary ProductsYield/SelectivityConditions
Pd NanoparticlesBenzaldehyde-d5, Benzoic acid21% BF* O₂, 25°C
AuAg/TiO₂Sodium benzoate85% Solvent-free, 623 K

*BF = Branching fraction under OH-initiated oxidation .

Hydrolysis

This compound hydrolyzes in acidic or basic media to regenerate benzyl alcohol-d5 and benzoic acid :

  • Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen enhances nucleophilic attack by water, leading to cleavage of the ester bond.

  • Base-Catalyzed Hydrolysis (Saponification) : Reaction with NaOH yields sodium benzoate and benzyl alcohol-d5 .

Kinetic Parameters :

  • Hydrolysis rates are pH-dependent, accelerating under strong acidic (HCl) or basic (NaOH) conditions.

  • Activation energy for ester hydrolysis is estimated at 15,064 cal/mol for non-deuterated analogs, with minor isotopic effects expected for the deuterated form .

Transesterification

This compound participates in transesterification reactions, exchanging its benzyl group with other alcohols. For example:

  • Reaction with methanol under acidic conditions produces methyl benzoate and benzyl alcohol-d5 .

  • Industrial synthesis often employs sodium benzoate and benzyl alcohol-d5 in basic media .

Mechanism :

  • Nucleophilic attack by the alcohol on the carbonyl carbon.

  • Formation of a tetrahedral intermediate.

  • Elimination of the leaving group (benzyl alcohol-d5) .

Oxidation Pathways

  • Radical-Mediated Oxidation : OH radicals abstract hydrogen from the benzyl group, forming a resonance-stabilized radical that reacts with O₂ to produce peroxy intermediates .

  • Bicyclic Intermediate Formation : OH addition to the aromatic ring can lead to epoxide or ketone derivatives (e.g., 5-hydroxy-4-oxo-2-pentenal) .

Kinetic Data

Reaction TypeRate Constant (k)TemperatureNotes
OH-initiated oxidationkOH=1.1×1011cm3/molecule sk_{\text{OH}}=1.1\times 10^{-11}\,\text{cm}^3/\text{molecule s}25°C Major pathway for atmospheric degradation
Hydrolysis (acidic)t1/22hrt_{1/2}\approx 2\,\text{hr}80°C pH = 1.5

Comparative Reactivity with Non-Deuterated Analog

Deuterium substitution minimally alters the electronic structure but may slow reaction rates due to the kinetic isotope effect (KIE). Key differences include:

  • Hydrolysis : Reduced rate in D₂O due to stronger O-D bonds.

  • Oxidation : Similar product profiles but slightly lower reactivity in deuterated substrates .

Table 2: Isotope Effects on Reaction Rates

ReactionKIE (k_H/k_D)Conditions
Hydrolysis1.5–2.0Acidic, 80°C
OH Radical Oxidation~1.1Gas phase

Comparison with Similar Compounds

Structural and Functional Analogues

Non-Deuterated Benzoates

Benzyl Benzoate (CAS 120-51-4)

  • Structure : Aromatic ester (C₆H₅COOCH₂C₆H₅).
  • Properties : Boiling point 323°C, density 1.118 g/cm³, used as a solvent, plasticizer, and antiparasitic agent .
  • Toxicity : Low acute toxicity but may cause skin irritation in high concentrations .

Methyl Benzoate (CAS 93-58-3)

  • Structure : Aliphatic ester (C₆H₅COOCH₃).
  • Applications : Fragrance additive, solvent.
  • Differentiation : Lacks the benzyl group, reducing lipophilicity compared to benzyl benzoate .

Deuterated Benzoates

Ethyl Benzoate-d5 (Synthesized from Benzoic Acid-d6)

  • Synthesis : Reaction of benzoic acid-d6 with ethyl iodide in the presence of Cs₂CO₃ .
  • Use : Tracer in metabolic studies (e.g., detecting deuterated metabolites like benzoate-d5 in toluene degradation pathways) .

Benzyl Benzoate-d12 (CAS 352431-26-6)

  • Structure : Fully deuterated benzyl and benzoate groups (C₆D₅COOCD₂C₆D₅).
  • Molecular Weight : 224.31 g/mol, used in high-precision isotopic dilution assays .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
Benzyl Benzoate 212.24 323 1.118 Solvent, pharmaceuticals
Benzyl Benzoate-d5 ~217.2 (estimated) ~323 (inferred) ~1.12 (inferred) MS/NMR internal standard
Benzyl Benzoate-d12 224.31 N/A N/A Isotopic labeling
Ethyl Benzoate-d5 129.16 (base) + 5D N/A N/A Metabolic tracer

Research and Regulatory Insights

  • Analytical Utility : Deuterated benzoates like this compound are critical in detecting environmental contaminants. For example, benzoate-d5 was identified as a metabolite in studies tracking toluene-d8 degradation .
  • Regulatory Status : While benzyl benzoate is regulated under UN 3082, deuterated variants are typically classified as research chemicals with specialized handling protocols .

Preparation Methods

Rhodium-Catalyzed Direct Deuteration

The most direct route to benzyl benzoate-d5 involves rhodium-catalyzed H/D exchange using deuterated solvents. As detailed in, non-deuterated benzyl benzoate undergoes selective deuteration at positions adjacent to the ester functional group. The reaction employs a rhodium catalyst (e.g., RhCl₃) in a deuterium-rich environment, typically using heavy water (D₂O) or deuterated methanol (CD₃OD) as both solvent and deuterium source.

Reaction Conditions :

  • Catalyst : RhCl₃ (5 mol%)

  • Solvent : D₂O/CD₃OD (4:1 v/v)

  • Temperature : 80–100°C

  • Time : 24–48 hours

Under these conditions, deuterium incorporation reaches 95–98% at the benzyl positions (C₇D₅), confirmed by ¹H NMR and mass spectrometry. The mechanism proceeds via oxidative addition of Rh to the C–H bond, followed by deuterium transfer from the solvent.

Two-Step Reduction-Deuteration

An alternative approach involves synthesizing benzyl alcohol-d5 first, followed by esterification with benzoic acid. As per, benzyl alcohol-d5 is prepared via Al-Ni alloy reduction in D₂O, achieving >99% deuteration. Subsequent esterification with benzoic acid using concentrated H₂SO₄ yields this compound:

C6D5CH2OH+C6H5COOHH2SO4C6D5CH2OOCC6H5+H2O\text{C}6\text{D}5\text{CH}2\text{OH} + \text{C}6\text{H}5\text{COOH} \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{D}5\text{CH}2\text{OOC}\text{C}6\text{H}5 + \text{H}_2\text{O}

This method, however, requires rigorous purification to remove residual non-deuterated species.

Phase-Transfer Catalysis for High-Yield Esterification

Optimization of Catalytic Systems

The patent CN115160132A highlights a phase-transfer catalysis (PTC) method using tetrabutylammonium hydrogen sulfate (TBAHS) and trioctylmethylammonium chloride (TOMAC). For deuterated synthesis, substituting benzyl chloride with benzyl chloride-d5 (C₆D₅CD₂Cl) and sodium benzoate achieves 98% esterification efficiency:

Reaction Parameters :

  • Catalyst : TBAHS/TOMAC (1.5:0.8 mass ratio)

  • Molar Ratio : Sodium benzoate/benzyl chloride-d5 = 1:1.2

  • Temperature : 120°C

  • Time : 12 hours

The PTC system enhances interfacial transfer of benzoate ions, critical for minimizing hydrolysis of deuterated reactants.

Solid Acid Catalysis in Continuous-Flow Systems

Zirconia-Based Multifunctional Catalysts

Adapting the methodology from CN102557944B, fixed-bed reactors with Zr/Cu/Al/Zn/B/Ce/La catalysts enable continuous synthesis. For deuterated variants, toluene-d8 and D₂O replace conventional reactants:

C6D5CD3+D2OC6D5CD2OD+D2(Step 1)\text{C}6\text{D}5\text{CD}3 + \text{D}2\text{O} \rightarrow \text{C}6\text{D}5\text{CD}2\text{OD} + \text{D}2 \quad (\text{Step 1})
C6D5CD2OD+C6H5COOHC6D5CD2OOCC6H5+D2O(Step 2)\text{C}6\text{D}5\text{CD}2\text{OD} + \text{C}6\text{H}5\text{COOH} \rightarrow \text{C}6\text{D}5\text{CD}2\text{OOC}\text{C}6\text{H}5 + \text{D}_2\text{O} \quad (\text{Step 2})

Process Metrics :

  • Temperature : 310°C

  • Pressure : 0.5 MPa

  • Conversion : 92% (toluene-d8), 88% (benzoic acid)

This method’s scalability makes it industrially viable, though deuterium recovery systems are necessary to reduce D₂O costs.

Comparative Analysis of Synthetic Routes

MethodDeuterium SourceCatalystYield (%)Purity (%)Cost (Relative)
Rhodium H/D ExchangeD₂O/CD₃ODRhCl₃9599.5High
Two-Step ReductionD₂O/Al-Ni AlloyH₂SO₄8998.0Moderate
Phase-TransferBenzyl chloride-d5TBAHS/TOMAC9899.2Low
Solid Acid CatalysisToluene-d8/D₂OZr/Cu/Al/Zn/B/Ce/La9297.8Moderate

Key Findings :

  • Rhodium-mediated deuteration offers exceptional purity but faces cost barriers due to noble metal catalysts.

  • Phase-transfer catalysis balances yield and cost, ideal for lab-scale production.

  • Solid acid systems excel in continuous manufacturing but require deuterated toluene, increasing raw material expenses.

Q & A

Q. What are the critical safety protocols for handling Benzyl benzoate-d5 in laboratory settings?

this compound requires impervious protective clothing (gloves, lab coat), chemical safety goggles, and proper ventilation to prevent skin/eye contact. Ensure eyewash stations and emergency showers are accessible. Its oily liquid state (below 40°C) increases spill risks, necessitating containment strategies .

Q. How can researchers verify the isotopic purity of this compound?

Isotopic purity (>98 atom% D) is typically confirmed via 2^2H NMR spectroscopy or high-resolution mass spectrometry. For example, deuterium incorporation at five positions can be validated by comparing spectral data with non-deuterated analogs. Cross-referencing with NIST Chemistry WebBook entries ensures accuracy .

Q. What authoritative databases provide reliable physicochemical data for this compound?

The NIST Standard Reference Database 69 (Chemistry WebBook) offers validated data on mass spectra, thermochemistry, and reaction enthalpies. Avoid non-peer-reviewed platforms; prioritize NIST or CAS Common Chemistry entries licensed under CC-BY-NC 4.0 .

Advanced Research Questions

Q. How does deuteration influence kinetic parameters in esterification reactions involving this compound?

Deuteration alters reaction kinetics due to isotopic effects on bond dissociation energies. For instance, in benzyl acetate synthesis, deuterated substrates may exhibit slower reaction rates (e.g., kH/kD>1k_H/k_D > 1) in acid-catalyzed mechanisms. Kinetic modeling (e.g., using Arrhenius plots) can quantify these effects, while discrepancies between theoretical and experimental data may arise from solvent interactions or catalyst compatibility .

Q. What methodologies resolve contradictions in catalytic efficiency when using this compound as a tracer?

Contradictions in catalytic studies (e.g., H2_2SO4_4 vs. ammonium cerium phosphate catalysts) require multivariate experimental design. Uniform experimental design (UED) coupled with data mining can isolate variables like molar ratios or catalyst loading. Deuterated tracers help track byproduct formation via GC-MS, enabling precise optimization of reaction conditions .

Q. How can researchers address discrepancies in thermochemical data between experimental and computational studies?

Compare experimental gas-phase basicity (e.g., 748.0 kJ/mol for benzyl alcohol analogs) with density functional theory (DFT) calculations. Discrepancies often stem from solvation effects or approximations in computational models. Validate findings using NIST-recommended proton affinity scales and replicate studies under controlled humidity/temperature .

Methodological Considerations

Q. What purification techniques ensure high recovery of this compound post-synthesis?

Fractional distillation or preparative HPLC is recommended for isolating this compound from non-deuterated byproducts. Monitor purity via isotopic ratio mass spectrometry (IRMS), and avoid excessive heating to prevent deuterium loss .

Q. How should researchers design experiments to study metabolic pathways using this compound?

Use 13^{13}C/2^2H dual-isotope labeling in tracer studies. For in vitro models, incubate with hepatic microsomes and analyze metabolites via LC-HRMS. Normalize data against internal standards (e.g., d5-benzoic acid) to correct for matrix effects .

Compliance and Standardization

Q. What regulatory standards apply to this compound in cross-disciplinary research?

Adhere to ISO/IEC 17025 for analytical validation and IFRA safety thresholds (e.g., <10% in fragrance formulations). For pharmaceutical applications, follow USP-NF monographs for impurity profiling and stability testing under ICH Q2(R1) guidelines .

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